2-(1-Phenylpropan-2-yl)isoindole-1,3-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylpropan-2-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method involves the reaction of maleimides or maleic anhydride with styrenes, forming two C–C bonds via consecutive activation of four C–H bonds . Another method includes the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and simple heating are used to synthesize these compounds, followed by purification using preparative thin-layer chromatography (TLC) on silica gel with appropriate mixtures of petroleum ether and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylpropan-2-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: Coupled oxidation reactions involving imidazoles and tetraynes.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often occur with halogenated reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include imidazoles, tetraynes, and azodicarboxylates. Reaction conditions often involve heating and the use of catalysts like cobalt .
Major Products
The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings and complex structures .
Scientific Research Applications
2-(1-Phenylpropan-2-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of multifunctionalized isoindole-1,3-dione cores.
Medicine: Inhibition of β-amyloid protein aggregation indicates potential in treating Alzheimer’s disease.
Industry: Used in the production of various natural products and bioactive small molecules.
Mechanism of Action
The mechanism of action of 2-(1-Phenylpropan-2-yl)isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, interacting with the main amino acid residues at the allosteric binding site of the receptor . This interaction modulates the receptor’s activity, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole-1,3-dione derivatives such as:
Uniqueness
Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(1-phenylpropan-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12(11-13-7-3-2-4-8-13)18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSIMQNHJFNGEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197508 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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